Tyramine (4-hydroxyphenethylamine) is a naturally occurring monoamine compound derived from the amino acid tyrosine. It functions as a neuromodulator and is a well-established agonist for the trace amine-associated receptor 1 (TAAR1). Beyond its biological role, Tyramine serves as a critical precursor and building block in the synthesis of pharmaceuticals, such as isoquinoline alkaloids, and functional materials like hydrogels and polymers. Its dual utility in both biological research and chemical synthesis makes the choice between its free base form, its salts, and its structural analogs a key procurement decision.
Substituting Tyramine free base (CAS 51-67-2) with its hydrochloride salt or with close structural analogs like phenethylamine or octopamine can lead to critical failures in experimental reproducibility and synthesis outcomes. A change in salt form directly alters aqueous solubility, dissolution rate, and thermal stability, impacting formulation and handling. Furthermore, minor structural modifications, such as the absence of the para-hydroxyl group (phenethylamine) or the addition of a beta-hydroxyl group (octopamine), result in multi-fold differences in receptor binding affinity and potency at key targets like TAAR1. These differences are not trivial; they fundamentally change the compound's performance in both biological assays and as a reactive chemical intermediate, making precise selection essential for achieving desired results.
For applications requiring aqueous stock solutions or formulations, Tyramine hydrochloride is substantially more soluble than the free base form (CAS 51-67-2). While the free base is only slightly soluble in water (10.4 mg/mL at 15°C), datasheets for the hydrochloride salt consistently list it as readily soluble, with one supplier specifying solubility of at least 50 mg/mL in water.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 10.4 mg/mL (at 15°C) for Tyramine free base |
| Comparator Or Baseline | Tyramine Hydrochloride: Soluble, reported at ≥50 mg/mL |
| Quantified Difference | Approximately 5-fold or greater solubility for the HCl salt |
| Conditions | Aqueous solution, specified temperatures where available. |
This solubility difference is critical for preparing concentrated stock solutions for biological assays, avoiding organic solvents, and developing aqueous-based formulations.
In functional assays measuring cAMP production in HEK293 cells expressing rat TAAR1, Tyramine is a more potent agonist than its close structural analogs phenethylamine and octopamine. Tyramine exhibited an EC50 of 69 nM, making it over 3 times more potent than phenethylamine (EC50 = 240 nM) and significantly more potent than octopamine, which has an EC50 in the micromolar range (2–10 µM).
| Evidence Dimension | Receptor Agonist Potency (EC50) |
| Target Compound Data | 69 nM (for Tyramine) |
| Comparator Or Baseline | Phenethylamine: 240 nM; Octopamine: >2000 nM |
| Quantified Difference | 3.5x more potent than Phenethylamine; >29x more potent than Octopamine |
| Conditions | cAMP production assay in HEK293 cells expressing rat TAAR1. |
For researchers studying TAAR1 signaling, selecting Tyramine allows for the use of lower, more specific concentrations, reducing the risk of off-target effects compared to less potent analogs.
The para-hydroxyl group of Tyramine is a critical functional handle for further chemical modification, a feature absent in its analog phenethylamine. This phenolic group enables specific reactions such as electrophilic aromatic substitution (e.g., Mannich reactions for attaching complex side chains) and serves as a key interaction point in crystal engineering to form co-crystals with active pharmaceutical ingredients (APIs), which can enhance properties like solubility. This makes Tyramine a superior and more versatile starting material for building complex molecular scaffolds compared to phenethylamine.
| Evidence Dimension | Synthetic Handle Availability |
| Target Compound Data | Presence of a reactive para-hydroxyl group |
| Comparator Or Baseline | Phenethylamine: Lacks the hydroxyl group |
| Quantified Difference | Qualitative difference enabling specific reaction classes (e.g., O-alkylation, electrophilic aromatic substitution ortho to the -OH). |
| Conditions | Organic synthesis, medicinal chemistry, crystal engineering. |
For synthetic chemists, the hydroxyl group provides a specific site for derivatization that is essential for building target molecules, a capability that phenethylamine lacks.
For neuropharmacological studies requiring potent and selective activation of TAAR1, Tyramine is the preferred compound over analogs like phenethylamine or octopamine. Its sub-micromolar potency allows for more precise dose-response studies and reduces the likelihood of confounding off-target effects at higher concentrations.
In medicinal chemistry, Tyramine is a key starting material for the synthesis of complex molecules like (−)-mesembrine and (−)-galanthamine. Its phenolic hydroxyl group is essential for building the required molecular architecture, making it a non-substitutable precursor where phenethylamine would be unsuitable.
Tyramine is widely used to prepare functionalized hydrogels for biomedical applications. The reactivity of its phenolic group is leveraged to cross-link polymer chains, creating materials with specific properties for tissue engineering and drug delivery. This application relies on the unique chemistry of the tyramine molecule.
Tyramine serves as a standard substrate for assays measuring the activity of enzymes like dopamine β-hydroxylase (DBH) and various peroxidases. Its specific structure allows for reliable and reproducible enzymatic conversion, making it a benchmark material for these diagnostic and research assays.
Irritant